molecular formula C25H27N3O4S B4072078 N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

Cat. No.: B4072078
M. Wt: 465.6 g/mol
InChI Key: PDFAZNNEDKGFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation of an aromatic amine.

    Coupling Reactions: The final product can be obtained by coupling the intermediate compounds under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide: can be compared with other benzamides or sulfonyl-containing compounds.

    Unique Features: The presence of both the phenylsulfonyl and benzamide groups may confer unique chemical and biological properties.

List of Similar Compounds

  • This compound
  • This compound
  • This compound

Properties

IUPAC Name

2-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-N-butan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-4-18(2)26-25(30)22-12-8-9-13-23(22)27-24(29)19-14-16-20(17-15-19)28(3)33(31,32)21-10-6-5-7-11-21/h5-18H,4H2,1-3H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFAZNNEDKGFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(butan-2-yl)-2-[({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.